

Spectroscopic Analysis of 3-Nitrophenylhydrazine: A Technical Guide

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Compound of Interest

Compound Name: 3-Nitrophenylhydrazine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Nitrophenylhydrazine** (m-Nitrophenylhydrazine), a significant compound in synthetic chemistry and analytical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, offering valuable reference data for researchers. The information is presented with detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **3-Nitrophenylhydrazine** and its hydrochloride salt, which is a common form of this compound.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound. The data presented below is for the hydrochloride salt of **3-Nitrophenylhydrazine**.

Table 1: ¹H NMR Spectroscopic Data for **3-Nitrophenylhydrazine** Hydrochloride

Chemical Shift (δ , ppm)	Multiplicity	Assignment
Data not available in search results		

Table 2: ^{13}C NMR Spectroscopic Data for **3-Nitrophenylhydrazine** Hydrochloride

Chemical Shift (δ , ppm)	Assignment
Data not available in search results	

Note: While spectral availability is indicated in databases like SpectraBase, specific peak assignments for ^1H and ^{13}C NMR were not found in the provided search results. Predicted NMR data is available on databases such as the Human Metabolome Database (HMDB).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The significant absorption bands for **3-Nitrophenylhydrazine** hydrochloride are listed below.

Table 3: FT-IR Spectroscopic Data for **3-Nitrophenylhydrazine** Hydrochloride

Wavenumber (cm^{-1})	Functional Group Assignment
~3400-3200	N-H stretching (hydrazine)
~3100-3000	Aromatic C-H stretching
~1600-1450	Aromatic C=C bending
~1530 & ~1350	Asymmetric & Symmetric N-O stretching (nitro group)
~800-700	Aromatic C-H out-of-plane bending (meta-substitution)

Note: Specific peak values from an experimental spectrum were not available in the search results. The assignments are based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

Table 4: UV-Vis Spectroscopic Data for **3-Nitrophenylhydrazine**

λ_{max} (nm)	Solvent
224, 336	DMSO

Data corresponds to the ^{13}C -labeled hydrochloride salt of **3-Nitrophenylhydrazine**.[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh approximately 5-10 mg of **3-Nitrophenylhydrazine** hydrochloride. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- d_6) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition for ^1H NMR:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional proton spectrum.
 - Set an appropriate spectral width (e.g., -2 to 12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Acquisition for ^{13}C NMR:
 - Switch the probe to the carbon channel.
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set an appropriate spectral width (e.g., 0 to 200 ppm).

- A larger number of scans will be necessary due to the low natural abundance of ^{13}C .
- Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO- d_6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C) as an internal standard.

FT-IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
 - Place a small amount of the solid **3-Nitrophenylhydrazine** powder onto the crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum over a typical range of 4000 to 400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol

- Sample Preparation:
 - Prepare a stock solution of **3-Nitrophenylhydrazine** by accurately weighing a small amount and dissolving it in a UV-grade solvent (e.g., DMSO, Methanol, or Acetonitrile) in a

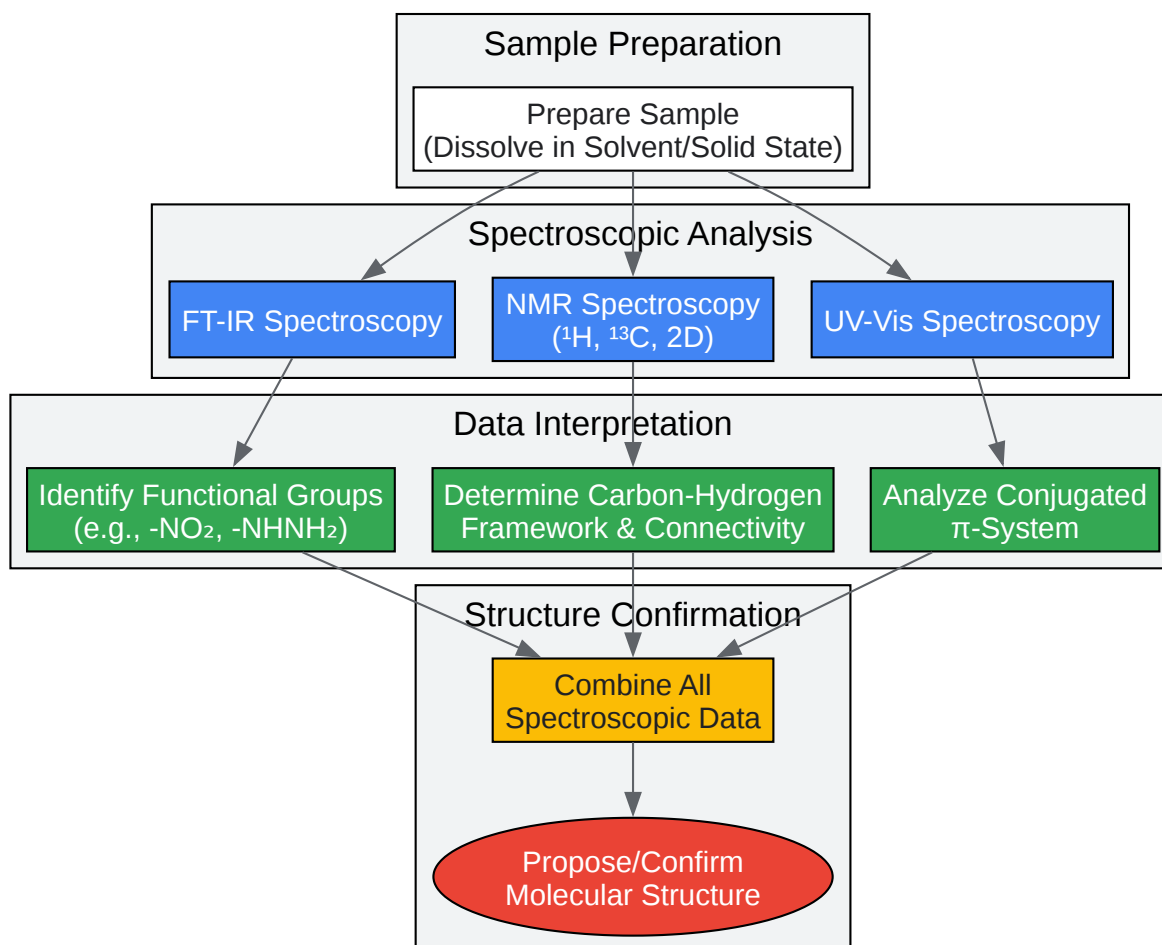
volumetric flask.

- Prepare a dilute solution (in the micromolar concentration range) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as the blank/reference.
 - Fill a second matched quartz cuvette with the prepared sample solution.
 - Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.
 - Run a baseline correction with the solvent-filled cuvette.
 - Scan the sample over a specified wavelength range (e.g., 200-600 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λ_{max}).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a chemical compound using multiple spectroscopic techniques.

Workflow for Spectroscopic Analysis of an Organic Compound



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Caption: Logical workflow for compound analysis.

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